Cas no 436811-16-4 (1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid)
1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid
- 1-(4-ethoxybenzoyl)pyrrolidine-2-carboxylic acid
- 1-[(4-ethoxyphenyl)carbonyl]pyrrolidine-2-carboxylic acid
- AC1LBY40
- CTK4I7667
- Oprea1_273357
- ST073504
- SR-01000319026-1
- 1-(4-Ethoxybenzoyl)proline #
- XBFYBYXKIUSYHL-UHFFFAOYSA-N
- AKOS000152004
- Pyrrolidine-2-carboxylic acid, 1-(4-ethoxybenzoyl)-
- HMS2474O04
- SMR000011482
- CHEMBL1340955
- AKOS016041047
- 1-(4-ethoxybenzoyl)pyrrolidine-2-carboxylicacid
- MLS000073977
- 436811-16-4
- DTXSID20343623
- Opera_ID_945
- SR-01000319026
-
- MDL: MFCD00433603
- Inchi: 1S/C14H17NO4/c1-2-19-11-7-5-10(6-8-11)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18)
- InChI Key: XBFYBYXKIUSYHL-UHFFFAOYSA-N
- SMILES: OC(C1CCCN1C(C1C=CC(=CC=1)OCC)=O)=O
Computed Properties
- Exact Mass: 263.11600
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.84000
- LogP: 1.71240
1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028763-1g |
1-(4-Ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid |
436811-16-4 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 028763-2g |
1-(4-Ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid |
436811-16-4 | 2g |
£598.00 | 2022-03-01 |
1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid
Recent Advances in the Study of 1-(4-Ethoxy-benzoyl)-pyrrolidine-2-carboxylic Acid (CAS: 436811-16-4)
The compound 1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid (CAS: 436811-16-4) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrrolidine-based carboxylic acid derivative has shown promising biological activities, particularly in the modulation of specific enzymatic pathways and receptor interactions. The current research landscape surrounding this compound encompasses synthetic optimization, pharmacological characterization, and structure-activity relationship (SAR) studies.
Recent synthetic approaches to 436811-16-4 have focused on improving yield and purity while maintaining scalability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient three-step synthesis starting from commercially available 4-ethoxybenzoic acid, achieving an overall yield of 68% with >99% purity. The optimized route features a key amide coupling step using HATU as the coupling reagent, followed by selective pyrrolidine ring formation under mild conditions. This advancement addresses previous challenges in the large-scale production of this compound for preclinical studies.
Pharmacological investigations have revealed that 1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid exhibits selective inhibition of metalloproteinases, particularly MMP-9 and MMP-13, with IC50 values of 3.2 μM and 5.8 μM respectively. These findings, reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, suggest potential applications in inflammatory diseases and cancer metastasis. The compound's unique binding mode was elucidated through X-ray crystallography, showing interaction with the zinc ion in the active site through its carboxylic acid moiety while the ethoxybenzoyl group occupies the S1' pocket.
Structure-activity relationship studies have identified several analogs with improved potency and pharmacokinetic properties. A recent patent application (WO2023/154672) discloses derivatives where modifications to the ethoxy group or pyrrolidine ring result in compounds with enhanced metabolic stability while maintaining target engagement. These developments highlight the compound's potential as a lead structure for further drug discovery efforts.
In terms of biological evaluation, in vivo studies using rodent models have demonstrated favorable pharmacokinetic profiles for 436811-16-4, with oral bioavailability of 42% and a plasma half-life of 3.5 hours. A 2024 study in the European Journal of Pharmacology reported significant anti-inflammatory effects in a collagen-induced arthritis model, reducing joint swelling by 58% compared to controls at a dose of 50 mg/kg twice daily. These findings support further investigation of this compound class for autoimmune indications.
The safety profile of 1-(4-ethoxy-benzoyl)-pyrrolidine-2-carboxylic acid has been preliminarily assessed through standard toxicology studies. Acute toxicity testing in rats showed no significant adverse effects up to 500 mg/kg, while 28-day repeat dose studies identified a NOAEL (No Observed Adverse Effect Level) of 100 mg/kg/day. These data, presented at the 2023 American Chemical Society National Meeting, indicate a reasonable safety margin for potential therapeutic development.
Future research directions for this compound include further optimization of its physicochemical properties to improve blood-brain barrier penetration for potential CNS applications, as well as exploration of combination therapies with existing anti-inflammatory agents. The growing body of research on 436811-16-4 positions it as a promising candidate for translation into clinical development, particularly for conditions involving extracellular matrix remodeling and inflammatory processes.
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